Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
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Overview
Description
The compound “Ethyl 7-(2-iodophenyl)-7-oxoheptanoate” is an ester derivative, which contains an iodophenyl group and a heptanoate group. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their often pleasant smells .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a heptanoate backbone with an iodophenyl group attached at the 7th carbon, and an ethyl ester group attached to the carbonyl carbon of the heptanoate group .Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and a strong acid or base .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Esters generally have higher boiling points than their parent alcohols due to their larger size, and they are often less dense than water .Scientific Research Applications
Synthesis and Antiproliferative Activity
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate and its derivatives are explored in the synthesis of compounds with potential antiproliferative activity. In one study, derivatives demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells (A549) with an EC50 value of 4.8 μmol L–1, indicating its potential in cancer research and treatment strategies (Nurieva et al., 2015).
Analytical Chemistry and Purity Analysis
The compound and its closely related derivatives are subjects in analytical chemistry, particularly in the development of methodologies for purity assessment and identification of trace impurities. For example, gas chromatography and mass spectrometry techniques have been employed to analyze ethyl 7-chloro-2-oxohepanoate, a related compound, to determine its purity and identify its main trace impurity, demonstrating the compound's role in ensuring quality control in chemical synthesis (Li, 2007).
Chemical Synthesis and Modification
This compound serves as a building block in the synthesis of various chemical structures. For instance, its derivatives have been used in the stereoselective formation of beta-D-mannopyranosides and regioselective reductive radical fragmentation to beta-D-rhamnopyranosides, showcasing its utility in complex organic synthesis and the preparation of biologically relevant molecules (Crich & Bowers, 2006).
Medicinal Chemistry and Drug Synthesis
The compound is also involved in medicinal chemistry research, particularly in the synthesis of intermediates for pharmaceutical compounds. Research in this area aims at improving synthesis processes, enhancing yield, and minimizing side reactions, contributing to the development of efficient methods for drug production (Xin-zhi, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in the suzuki–miyaura coupling reaction .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that ethyl 7-(2-iodophenyl)-7-oxoheptanoate may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 7-(2-iodophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXIKWKINJZTCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645709 |
Source
|
Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-18-9 |
Source
|
Record name | Ethyl 2-iodo-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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